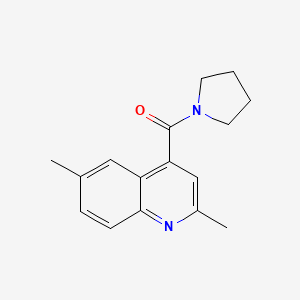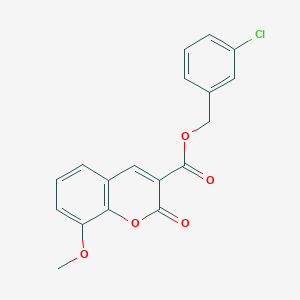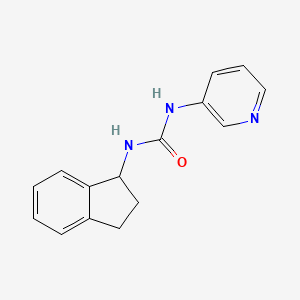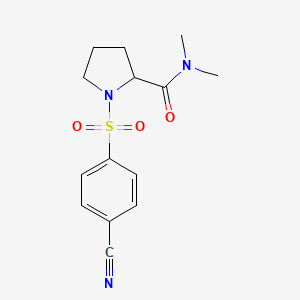
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in many physiological processes, including learning and memory. DMQX has been widely used in scientific research to study the role of the NMDA receptor in various biological systems.
Mécanisme D'action
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the activity of glutamate, the primary neurotransmitter that activates the receptor. By blocking the activity of the NMDA receptor, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor in a dose-dependent manner, blocking the activity of the receptor at high concentrations. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in various biological systems with a high degree of specificity. However, one limitation of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone is its potential toxicity at high concentrations. Researchers must be careful to use appropriate dosages and monitor for potential side effects.
Orientations Futures
There are many potential future directions for research involving (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone. One area of interest is the role of the NMDA receptor in neurological disorders, including epilepsy, stroke, and Alzheimer's disease. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the molecular mechanisms underlying these processes and developing new therapies for cognitive disorders. Finally, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be useful in developing new drugs that target the NMDA receptor for therapeutic purposes.
Méthodes De Synthèse
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,6-dimethyl-4-quinolinecarboxaldehyde, which is then reacted with pyrrolidine to form (2,6-dimethyl-4-quinolyl)(1-pyrrolidinyl)methanol. This intermediate is then oxidized to form (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone.
Applications De Recherche Scientifique
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used extensively in scientific research to study the role of the NMDA receptor in various biological systems. It has been shown to be a potent and selective antagonist of the NMDA receptor, blocking the activity of the receptor in a dose-dependent manner. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)14(10-12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNSBAXVKHPHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(pyrrolidine-1-carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
